molecular formula C6H8N2O3 B1355291 Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 40699-38-5

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1355291
CAS RN: 40699-38-5
M. Wt: 156.14 g/mol
InChI Key: HNDWRTBIZFQJTB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, often involves the cyclocondensation of arylamidoxamines with aldehydes . An efficient preparation method for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates in acetonitrile in the presence of triethylamine has been developed .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is a type of oxadiazole, which can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of 1,2,4-Oxadiazoles The synthesis of 1,2,4-oxadiazoles, including Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, primarily involves methods based on primary amidoximes and acylating agents, or via 1,3-dipolar cycloaddition reactions with primary amidoximes. These methods have been reviewed and emphasized for their broad spectrum of reactants and versatility in creating a diverse range of 1,2,4-oxadiazole derivatives (Kayukova, 2005).

Biological Activities and Applications

Therapeutic Applications of Oxadiazole Derivatives 1,2,4-oxadiazoles have been acknowledged for their pharmacological properties, with the oxadiazole nucleus playing a critical role in increasing pharmacological activity through hydrogen bond interactions. These derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The recent progress in this domain highlights the synthesis and pharmacology of these derivatives, especially from the years 2020–2022, offering insights for organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Structural Significance in Drug Development The 1,2,4-oxadiazole ring, including Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, is recognized for its structural significance in drug development. It has been identified as a crucial structural subunit in numerous biologically active molecules, largely due to its ability to serve as a surrogate for carboxylic acids, carboxamides, and esters. These properties not only make 1,2,4-oxadiazoles important in pharmacology but also in other applications such as polymers, luminescent materials, and corrosion inhibitors (Rana et al., 2020).

Sensing and Material Applications

Metal-Ion Sensing Applications 1,2,4-oxadiazoles, including Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, have been highlighted for their potential in sensing applications, particularly for metal ions. The unique properties of these molecules, such as high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms), make them ideal for use as chemosensors. The overview included in the review covers selective metal-ion sensing and detection limits, offering a broad perspective on the potential applications of these compounds in sensing technologies (Sharma et al., 2022).

properties

IUPAC Name

ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWRTBIZFQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544676
Record name Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

40699-38-5
Record name Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate
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